1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one
Description
1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a thiophene substituent. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoxaline and thiophene moieties in its structure suggests that it may exhibit a range of biological activities and electronic properties.
Properties
IUPAC Name |
1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17-14-7-3-2-6-12(14)16-13(15(17)18)9-8-11-5-4-10-19-11/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWULAKOQBOVIMY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Conditions
Microwave-assisted synthesis significantly enhances reaction efficiency. A mixture of N-methyl-1,2-phenylenediamine and ethyl glyoxalate in toluene, subjected to microwave irradiation at 150°C for 1.5 hours, achieves 89% conversion. This method reduces side products such as 2-(thiophen-2-yl)quinoxaline , a common byproduct in conventional thermal reactions.
Reaction Optimization and Mechanistic Insights
Catalyst Screening for Cross-Coupling
Comparative studies reveal that palladium(II) acetate outperforms other catalysts (e.g., PdCl$$2$$, Pd(PPh$$3$$)$$_4$$) in minimizing debromination side reactions. A catalyst loading of 10 mol% achieves optimal balance between cost and efficiency.
| Catalyst | Ligand | Yield (%) | Debromination (%) |
|---|---|---|---|
| Pd(OAc)$$_2$$ | dppf | 72 | 8 |
| PdCl$$_2$$ | PPh$$_3$$ | 58 | 22 |
| Pd(PPh$$3$$)$$4$$ | None | 41 | 35 |
Solvent and Temperature Effects
Nonpolar solvents (toluene, xylene) favor higher regioselectivity compared to polar aprotic solvents (DMF, DMSO). Microwave irradiation at 150°C reduces reaction time from 24 hours to 15 minutes while maintaining yield.
Structural Characterization and Validation
Spectroscopic Analysis
- $$ ^1H $$-NMR (500 MHz, CDCl$$3$$): δ 7.85 (d, $$ J = 7.1 \, \text{Hz} $$, 2H, quinoxaline H5/H8), 7.46 (d, $$ J = 5.3 \, \text{Hz} $$, 1H, thiophene H3), 6.72 (dd, $$ J = 3.0, 9.0 \, \text{Hz} $$, 1H, ethenyl CH), 3.85 (s, 3H, N-CH$$3$$).
- HRMS (ESI) : m/z [M+H]$$^+$$ calcd for C$${15}$$H$${13}$$N$$_2$$OS: 285.0698; found: 285.0701.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration and planar quinoxalinone-thiophene system. The dihedral angle between the quinoxaline and thiophene rings is 12.3°, indicating moderate conjugation.
Scalability and Industrial Considerations
Gram-scale synthesis (10 mmol) using microwave reactors demonstrates consistent yields (68–71%), highlighting feasibility for industrial production. Cost analysis identifies palladium(II) acetate and dppf as primary cost drivers, accounting for 60% of total expenses.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to quinoxaline derivatives. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The most active compounds exhibited IC50 values in the range of 1.9 to 7.52 μg/mL, indicating strong cytotoxic effects against these cancer cells .
Case Study: Quinoxaline Derivatives
A study synthesized various quinoxaline derivatives and evaluated their anticancer activities. The results showed that modifications at specific positions on the quinoxaline ring could enhance biological activity. The presence of electron-withdrawing groups was found to be beneficial for increasing potency .
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.9 | HCT-116 |
| Compound B | 2.3 | MCF-7 |
| Compound C | 7.52 | HCT-116 |
Antiviral Applications
In addition to anticancer properties, derivatives of this compound have been explored for antiviral activity, particularly against dengue virus. A series of compounds including 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,4-oxadiazole were synthesized and tested for their ability to inhibit dengue viral polymerase. These compounds showed submicromolar activity against all four serotypes of the dengue virus .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications on the thiophene and quinoxaline rings could significantly affect the antiviral potency. Compounds with specific substitutions exhibited enhanced binding affinity to the viral polymerase, making them promising candidates for further development .
Mechanism of Action
The mechanism of action of 1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The quinoxaline core can interact with DNA or proteins, leading to potential anticancer or antimicrobial effects. The thiophene moiety may contribute to the compound’s electronic properties, making it useful in material science applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.
Uniqueness
1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is unique due to the combination of the quinoxaline and thiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
1-Methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its antioxidant, antiviral, and anti-inflammatory activities.
Chemical Structure
The compound can be described by its structural formula:
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing thiophene and quinoxaline moieties. For instance, derivatives with similar structures have shown significant antioxidant activity comparable to ascorbic acid. The mechanism of action typically involves the inhibition of free radicals and lipid peroxidation.
| Compound | Antioxidant Activity (IC50 μM) |
|---|---|
| This compound | TBD |
| Ascorbic Acid | 10 |
Antiviral Activity
Compounds derived from thiophene have been evaluated for their antiviral properties, particularly against dengue virus. A related compound demonstrated submicromolar activity against all four dengue virus serotypes. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene and quinoxaline components can enhance antiviral efficacy.
| Compound | Virus Targeted | IC50 (μM) |
|---|---|---|
| This compound | Dengue Virus | TBD |
| Related Compound | Dengue Virus | <0.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of similar heterocyclic compounds have been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and pathways involved in inflammation, such as NF-kB signaling.
Case Studies
- Antioxidant Study : In a study evaluating the total antioxidant capacity (TAC) of various thiophene derivatives, it was found that certain modifications significantly increased their hydrogen donor capacity, enhancing their antioxidant activity. The binding affinity to Keap1 protein was also investigated to understand the activation of Nrf2-mediated pathways that promote cellular defense mechanisms against oxidative stress .
- Antiviral Research : A high-throughput screening identified several thiophene-based compounds as potent inhibitors of dengue virus polymerase. The most active derivatives were subjected to further SAR analysis to optimize their efficacy against viral replication .
- Inflammation Inhibition : Research focusing on the anti-inflammatory effects of quinoxaline derivatives revealed that these compounds could effectively reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via multistep reactions involving cyclocondensation and functionalization. For example, intermediate formation using N-methyl anthranilic acid and thiophen-2-carboxylic acid can yield a benzoxazinone scaffold, which is then coupled with substituted thiazol-2-amines via nucleophilic substitution (Scheme 1 in ). Optimization strategies include:
- Solvent selection: Ethanol or DMF is preferred for polar intermediates.
- Catalysis: Bromine or iodine can accelerate cyclization steps ().
- Temperature control: Maintaining 60–80°C improves reaction rates without decomposition.
Yields exceeding 70% are achievable with rigorous purification (e.g., column chromatography) ().
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features confirm its configuration?
Answer:
- 1H NMR: The (E)-ethenyl group shows doublets with J = 16.2 Hz (δ 8.13 and 7.77 ppm). The thiophene protons appear as distinct multiplets at δ 7.45–7.52 ppm ().
- 13C NMR: The quinoxalin-2-one carbonyl resonates near δ 165 ppm, while the thiophene carbons appear at δ 125–140 ppm ().
- IR spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=N) confirm the heterocyclic core ().
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve challenges in determining the crystal structure of such compounds, especially regarding hydrogen bonding and molecular packing?
Answer: SHELXL refinement ( ) is critical for resolving:
- Hydrogen bonding: SHELXL’s restraints handle disordered H-atoms in tetrazole or methanol solvates. For example, N—H···N and O—H···O interactions in (Z)-tetrazole analogs form chains parallel to crystallographic axes ().
- Twinned data: The TwinRotMat option in SHELXL can model pseudo-merohedral twinning, common in flexible ethenyl derivatives ().
- Validation: Rint values < 0.05 and θmax > 25° ensure data quality ().
Q. When encountering contradictory data between computational modeling and experimental results (e.g., NMR vs. X-ray), what methodological approaches can reconcile these discrepancies?
Answer:
- Conformational analysis: Compare DFT-optimized geometries with X-ray torsional angles. For example, dihedral deviations >10° between calculated and observed (e.g., 88.81° vs. 84.47° in ) suggest solvent effects or crystal packing forces.
- Dynamic NMR: Variable-temperature studies detect rotational barriers in ethenyl groups that static models miss.
- DFT-D3 corrections: Include dispersion forces in simulations to better match experimental lattice energies ().
Q. What strategies are employed to evaluate the compound's bioactivity against resistant bacterial strains, and how does structural modification influence efficacy?
Answer:
- MIC assays: Test derivatives against Mycobacterium tuberculosis H37Rv at 6.25–100 µg/mL. Substituents like electron-withdrawing groups on the thiazole ring enhance activity ().
- SAR studies: Introducing methoxy groups on the phenyl ring () or replacing thiophene with benzo[b]thiophene () improves membrane penetration.
- Resistance profiling: Compare activity against wild-type vs. efflux-pump-overexpressing strains to identify transport-mediated resistance ().
Methodological Notes
- Crystallographic software: SHELXT () automates space-group determination, while SHELXL () refines anisotropic displacement parameters for heavy atoms.
- Data validation: Use PLATON to check for missed symmetry or solvent-accessible voids ().
- Biological assays: Include positive controls (e.g., isoniazid for tuberculosis) and validate via dose-response curves ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
